3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

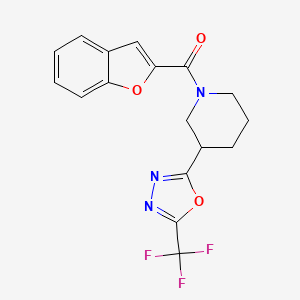

“3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole” is an organic compound with the IUPAC name 2,4-dimethyl-6-(1H-pyrazol-3-yl)phenol . It has a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, often involves the use of versatile scaffolds in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . For instance, 3-(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H12N2O/c1-7-5-8(2)11(14)9(6-7)10-3-4-12-13-10/h3-6,14H,1-2H3,(H,12,13) . Pyrazoles, including this compound, are interesting from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by its tautomeric and conformational preferences . The tautomeric ratios reflect hydrogen bonding ability and polarizability of the solvating agent, where the dipole moment of the tautomer determines the direction of the equilibrium .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.23 .Aplicaciones Científicas De Investigación

Tautomerism and Molecular Structure

- Studies have shown that compounds similar to "3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole" exhibit interesting tautomerism behaviors. For instance, spectroscopic and basicity evidence indicates that certain hydroxy-phenyl-pyrazoles exist in the hydroxy form in non-polar media and in the solid state, but in aqueous solutions, hydroxy- and oxo-forms co-exist in comparable amounts (Katritzky & Maine, 1964). The annular tautomerism of curcuminoid NH-pyrazoles and their structural determination via X-ray crystallography further exemplify the complex tautomerism and bonding patterns in such molecules (Cornago et al., 2009).

Biological Evaluation and Anticancer Activity

- Platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been screened for novel anticancer agents. These complexes demonstrate significant cytotoxicity against leukemia cell lines, showcasing the potential of pyrazole derivatives in cancer treatment (Budzisz et al., 2004).

Synthesis and Chemical Properties

- The synthesis and characterization of various metal complexes with pyridine-pyrazole ligands highlight the influence of ligands' structure on cytotoxic activity, presenting these complexes as potential anticancer compounds. The study underscores the role of pyrazole derivatives in the development of therapeutic agents (Budzisz et al., 2009).

- A structurally diverse library of compounds generated from alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene exhibits the chemical versatility and potential for further pharmaceutical applications of pyrazole derivatives (Roman, 2013).

Organized Assemblies and Molecular Interactions

- The formation of organized assemblies in protonated pyrazole-based ionic salts, driven by anion-directed interactions, illustrates the potential of pyrazole derivatives in constructing molecular architectures with specific functions, which could be utilized in sensor technology or molecular recognition processes (Zheng et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for “3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole” could involve further investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences . This could contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact on the design of synthetic methods .

Mecanismo De Acción

Target of Action

The compound “3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole” belongs to the class of pyrazoles. Pyrazoles are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

The mode of action of “this compound” would depend on its specific target. Generally, pyrazoles can act as inhibitors or activators of their targets, altering the normal function of the target and leading to various downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on its target of action. Pyrazoles can be involved in a wide range of biochemical pathways due to their diverse targets .

Pharmacokinetics

These properties can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Propiedades

IUPAC Name |

2,4-dimethyl-6-(1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8(2)11(14)9(6-7)10-3-4-12-13-10/h3-6,14H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVJBLJONNYBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=CC=NN2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288401-54-7 |

Source

|

| Record name | 288401-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)

![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)